molecular formula C22H29ClN4O2S B2489069 4-chloro-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide CAS No. 946347-60-0

4-chloro-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide

Cat. No. B2489069
CAS RN: 946347-60-0
M. Wt: 449.01
InChI Key: HMOSTTGCHSKSEY-UHFFFAOYSA-N
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Description

The chemical compound belongs to a class of benzenesulfonamide derivatives, which are known for their diverse biological activities and potential applications in medicinal chemistry. These compounds often feature in research focused on developing new therapeutic agents due to their ability to interact with various biological targets.

Synthesis Analysis

The synthesis of similar benzenesulfonamide derivatives typically involves multi-step chemical reactions, starting from readily available benzenesulfonyl chlorides and proceeding through nucleophilic substitution reactions with different amines or other nitrogen-containing compounds. The specific synthesis route can vary depending on the desired substitution pattern on the benzenesulfonamide core and the complexity of the side chains (Sławiński et al., 2012; Tomorowicz et al., 2020).

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a sulfonyl group attached to a benzene ring, with various substituents enhancing the compound's physicochemical properties and biological activity. Crystallographic studies provide insights into the compound's geometry, confirming the planarity or non-planarity of the structure and the presence of intramolecular or intermolecular hydrogen bonding, which can influence the compound's stability and reactivity (Jacobs et al., 2013).

Chemical Reactions and Properties

Benzenesulfonamide derivatives participate in various chemical reactions, including further substitution reactions, coupling reactions, and the formation of complexes with metals. These reactions can be utilized to introduce additional functional groups, alter the compound's physical and chemical properties, and enhance its biological activity (Buemi et al., 2019).

Physical Properties Analysis

The physical properties of benzenesulfonamide derivatives, such as solubility, melting point, and crystal structure, are influenced by the nature and position of substituents on the benzene ring and the sulfonyl group. These properties are critical for determining the compound's suitability for various applications, including its pharmacokinetic profile and formulation considerations (Mohamed-Ezzat et al., 2023).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with biological targets, are central to the application of benzenesulfonamide derivatives in medicinal chemistry. The presence of the sulfonyl group and additional substituents can significantly influence the compound's ability to bind to enzymes, receptors, and other biological molecules, affecting its therapeutic potential and specificity (Pomarnacka et al., 2007).

properties

IUPAC Name

4-chloro-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29ClN4O2S/c1-25-11-13-27(14-12-25)22(17-3-8-21-18(15-17)9-10-26(21)2)16-24-30(28,29)20-6-4-19(23)5-7-20/h3-8,15,22,24H,9-14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMOSTTGCHSKSEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNS(=O)(=O)C2=CC=C(C=C2)Cl)C3=CC4=C(C=C3)N(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide

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